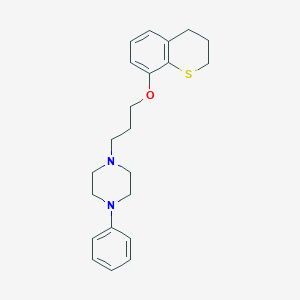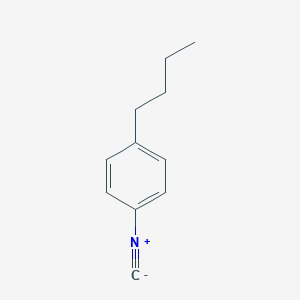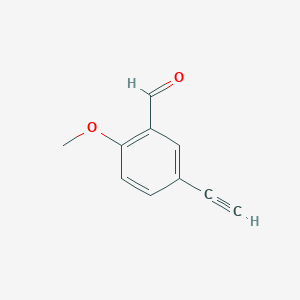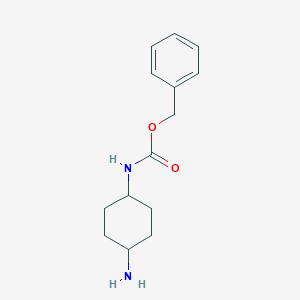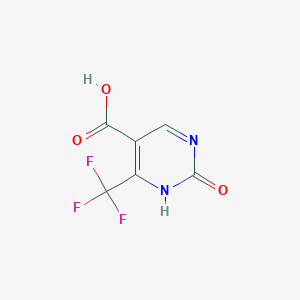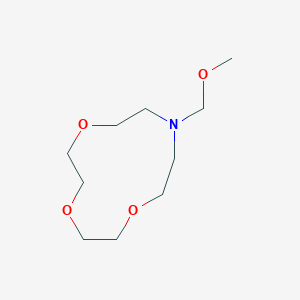![molecular formula C8H11N3 B116342 6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine CAS No. 142425-83-0](/img/structure/B116342.png)
6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine, commonly known as CPB, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB is a bicyclic compound that contains a pyridine ring fused with a cyclopentene ring. The compound has a molecular formula of C10H12N2 and a molecular weight of 160.22 g/mol.
Mechanism of Action
The mechanism of action of CPB is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects through various pathways, including the inhibition of protein kinase C, the activation of the Nrf2/ARE pathway, and the modulation of the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
CPB has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of protein kinase C, which plays a critical role in cell proliferation, differentiation, and apoptosis. CPB has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms against oxidative stress and inflammation. Additionally, CPB has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, survival, and metabolism.
Advantages and Limitations for Lab Experiments
CPB has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to have low toxicity in animal models. Additionally, CPB has been shown to possess a broad range of therapeutic applications, making it a versatile compound for scientific research. However, CPB also has some limitations for lab experiments. The compound has poor solubility in water, which can make it challenging to administer in animal models. Additionally, the mechanism of action of CPB is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on CPB. One area of research could focus on the development of novel synthesis methods for CPB that improve its solubility and bioavailability. Another area of research could focus on elucidating the mechanism of action of CPB, which could provide insight into its therapeutic applications. Additionally, future research could investigate the potential of CPB as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Synthesis Methods
CPB can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid or an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. Other methods include the reductive amination of pyridine-3,4-dione with cyclopentadiene and the cyclization of N-(2-bromoethyl)pyridin-3-amine with cyclopentadiene.
Scientific Research Applications
CPB has shown potential therapeutic applications in various scientific research studies. The compound has been studied for its antitumor, anti-inflammatory, and neuroprotective effects. CPB has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. The compound has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, CPB has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.
properties
CAS RN |
142425-83-0 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-diamine |
InChI |
InChI=1S/C8H11N3/c9-6-4-11-7-3-1-2-5(7)8(6)10/h4H,1-3,9H2,(H2,10,11) |
InChI Key |
UEHZWXHOFWQYCU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CN=C2C1)N)N |
Canonical SMILES |
C1CC2=C(C(=CN=C2C1)N)N |
synonyms |
5H-Cyclopenta[b]pyridine-3,4-diamine,6,7-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



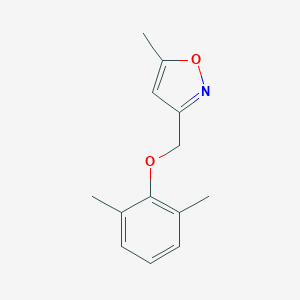
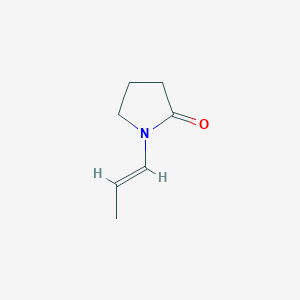
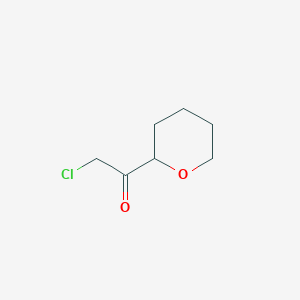

![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
